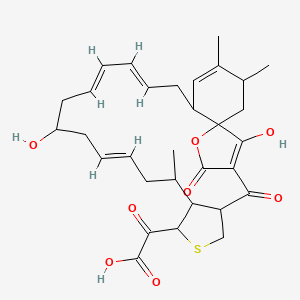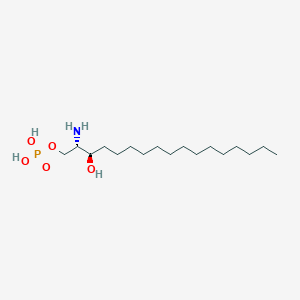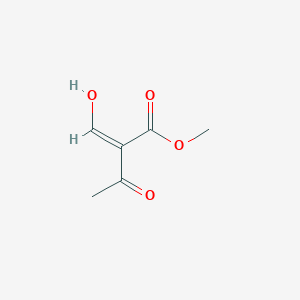
(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H30ClNO2S2 and its molecular weight is 440.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanism of Action and Antiepileptic Application
"(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glial cells, thus increasing the availability of GABA in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism is instrumental in its anticonvulsant properties, making it an effective adjunctive therapy in the treatment of partial seizures. Clinical studies have demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, with a good safety and tolerability profile when administered appropriately (Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999) Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999.
Potential Applications Beyond Epilepsy
Although primarily investigated for its antiepileptic effects, the modulation of GABAergic neurotransmission by "this compound" suggests potential applications in other neurological and psychiatric conditions. The enhancement of GABAergic activity might offer therapeutic benefits in disorders characterized by GABA dysregulation, such as anxiety disorders, bipolar disorder, and possibly other mood disorders. Some studies have explored its use in affective disorders and found that while its slow titration may not be ideal for acute mania, it may have utility as an adjunct in long-term treatment strategies for refractory patients, although further research is necessary to fully elucidate its efficacy and safety in these contexts (Carta et al., 2002) Carta et al., 2002.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride involves the conversion of (R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid to (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride through a series of chemical reactions.", "Starting Materials": [ "(R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid", "Ethyl chloroformate", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: (R)-3,4-dimethyl-5-hydroxy-2-pyrrolidinecarboxylic acid is reacted with ethyl chloroformate and triethylamine to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinecarboxylic acid.", "Step 2: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinecarboxylic acid is reacted with thionyl chloride to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinyl chloride.", "Step 3: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinyl chloride is reacted with sodium hydroxide to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinol.", "Step 4: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinol is reacted with hydrochloric acid to form (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinium chloride.", "Step 5: (R)-3,4-dimethyl-5-(ethoxycarbonyl)-2-pyrrolidinium chloride is reacted with methanol to form (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride.", "Step 6: (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride is reacted with sodium hydroxide to form (R)-Tiagabine 4-Carboxy-O-methyl.", "Step 7: (R)-Tiagabine 4-Carboxy-O-methyl is reacted with hydrochloric acid to form (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride.", "Step 8: (R)-Tiagabine 4-Carboxy-O-methyl Hydrochloride is reacted with ethyl alcohol to form (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride." ] } | |
Numéro CAS |
145821-60-9 |
Formule moléculaire |
C22H30ClNO2S2 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C22H29NO2S2.ClH/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1H/t18-;/m1./s1 |
Clé InChI |
OMDTXVBMKZQQCF-GMUIIQOCSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-] |
SMILES canonique |
CCOC(=O)C1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-] |
Synonymes |
(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride; Ethyl Tiagabinate Hydrochloride; USP Tiagabine Hydrochloride Related Compound A; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

